Cas no 2229499-57-2 (2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)

2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid structure
2229499-57-2 structure
商品名:2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid
CAS番号:2229499-57-2
MF:C11H14O3
メガワット:194.227063655853
CID:5973529
PubChem ID:165666491

2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

    • Bicyclo[3.1.1]hept-2-ene-2-acetic acid, 6,6-dimethyl-α-oxo-
    • 2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid
    • 2229499-57-2
    • 2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
    • EN300-1788890
    • インチ: 1S/C11H14O3/c1-11(2)6-3-4-7(8(11)5-6)9(12)10(13)14/h4,6,8H,3,5H2,1-2H3,(H,13,14)
    • InChIKey: OPAJQNYIPAEEAV-UHFFFAOYSA-N
    • ほほえんだ: C12CC(C1(C)C)CC=C2C(=O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 194.094294304g/mol
  • どういたいしつりょう: 194.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1?+-.0.06 g/cm3(Predicted)
  • ふってん: 293.0±13.0 °C(Predicted)
  • 酸性度係数(pKa): 2.38±0.54(Predicted)

2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1788890-1.0g
2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
2229499-57-2
1g
$914.0 2023-06-02
Enamine
EN300-1788890-0.25g
2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
2229499-57-2
0.25g
$840.0 2023-09-19
Enamine
EN300-1788890-10g
2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
2229499-57-2
10g
$3929.0 2023-09-19
Enamine
EN300-1788890-2.5g
2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
2229499-57-2
2.5g
$1791.0 2023-09-19
Enamine
EN300-1788890-0.1g
2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
2229499-57-2
0.1g
$804.0 2023-09-19
Enamine
EN300-1788890-1g
2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
2229499-57-2
1g
$914.0 2023-09-19
Enamine
EN300-1788890-10.0g
2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
2229499-57-2
10g
$3929.0 2023-06-02
Enamine
EN300-1788890-0.5g
2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
2229499-57-2
0.5g
$877.0 2023-09-19
Enamine
EN300-1788890-5.0g
2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
2229499-57-2
5g
$2650.0 2023-06-02
Enamine
EN300-1788890-0.05g
2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2-oxoacetic acid
2229499-57-2
0.05g
$768.0 2023-09-19

2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid 関連文献

2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acidに関する追加情報

Introduction to 2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid (CAS No. 2229499-57-2)

2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid, identified by its CAS number 2229499-57-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. The molecule features a bicyclic framework with a unique acetoacetate moiety, making it a promising candidate for further exploration in drug discovery and synthetic methodologies. This introduction provides an in-depth overview of the compound's chemical properties, potential biological activities, and its relevance in contemporary research.

The molecular structure of 2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid consists of a bicyclo[3.1.1]heptane core substituted with a 6,6-dimethyl group and an acetoacetate functional group at the 2-position. This arrangement imparts unique steric and electronic characteristics to the molecule, which may influence its interactions with biological targets. The presence of the bicyclo3.1.1heptane scaffold is particularly noteworthy, as it is less common in natural products but offers distinct advantages in terms of metabolic stability and binding affinity.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and synthetic utility. The bicyclo3.1.1heptane core has been explored in various contexts, including the development of novel catalysts and intermediates for complex organic transformations. The acetoacetate group, on the other hand, is a well-known pharmacophore that can participate in multiple biochemical pathways, including β-oxidation and gluconeogenesis. This combination of structural features makes 2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid a compelling subject for further investigation.

One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. The acetoacetate moiety can undergo various chemical reactions, such as condensation with amino acids or aldehydes, to form β-keto esters or hydrazones, respectively. These derivatives may exhibit enhanced biological activity and could be explored for their therapeutic potential in areas such as oncology or anti-inflammatory diseases. Additionally, the dimethylbicyclo3.1.1heptene portion of the molecule could serve as a scaffold for designing molecules with improved pharmacokinetic properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting experimental validation. Molecular modeling studies have suggested that 2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid may interact with various protein targets, including enzymes involved in metabolic pathways and transcription factors regulating gene expression. For instance, preliminary docking studies have indicated potential binding to enzymes such as acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1A (CPT1A), which are key regulators of fatty acid metabolism.

The synthesis of 2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic framework requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex cyclic systems, and several reports have demonstrated their utility in synthesizing analogs of natural products with similar scaffolds.

One notable synthetic approach involves the use of organometallic reagents to facilitate ring-closing metathesis (RCM) or cycloisomerization reactions that lead to the formation of the bicyclic core. For example, a palladium-catalyzed RCM reaction between a diene derivative and an alkyne has been reported to yield bicyclo3.1.1heptene derivatives with high selectivity and yield under optimized conditions.

The acetoacetate group can be introduced into the molecule through various methods, including condensation reactions with malonic esters or β-ketoesters followed by cyclization under acidic or basic conditions. Alternatively, enolate-mediated additions to α,beta-unsaturated carbonyl compounds can provide a straightforward route to functionalized acetoacetates.

The biological evaluation of CAS No 2229499-57-2 has been limited thus far due to challenges associated with its synthesis and handling; however, preliminary studies suggest that it may exhibit interesting pharmacological properties worthy of further exploration. In particular,the unique structural features combined with known bioactive moieties make this compound an attractive candidate for drug discovery programs targeting metabolic disorders or inflammatory diseases.

The development of novel synthetic methodologies for constructing complex heterocyclic frameworks remains an active area of research; thus,the synthesis strategies outlined above could be extended to other analogs or derivatives with modified substituents. By leveraging advances in synthetic chemistry,computational modeling,and medicinal chemistry,future studies on this compound are likely to yield valuable insights into its potential applications.

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